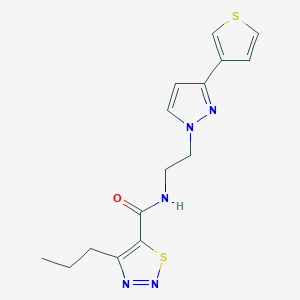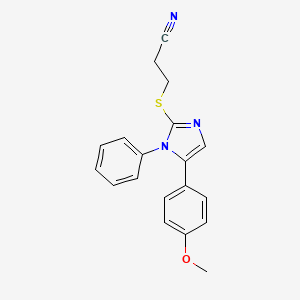![molecular formula C21H23N5O3 B2489613 1,7-dimethyl-3-(3-oxobutan-2-yl)-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 876670-87-0](/img/structure/B2489613.png)
1,7-dimethyl-3-(3-oxobutan-2-yl)-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7-dimethyl-3-(3-oxobutan-2-yl)-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C21H23N5O3 and its molecular weight is 393.447. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Evaluation and Synthesis:
- This compound, among others in its class, has been synthesized and evaluated for its potential as a ligand for serotonin receptors. Studies have demonstrated that certain derivatives exert anxiolytic-like and antidepressant-like activities in animal models, suggesting their potential use in treating anxiety and depression (Zagórska et al., 2009).
Structure-Activity Relationships:
- Further research into the structure-activity relationships of these compounds has revealed that derivatives with a purine-2,4-dione nucleus generally have higher affinity values for serotoninergic and dopaminergic receptors. Docking studies have shown that specific substitutions in these compounds can be crucial for receptor affinity and selectivity, particularly towards serotonin receptors (Zagórska et al., 2015).
Receptor Affinity and Enzyme Activity:
- These compounds have been studied for their receptor affinity for various serotonin and dopamine receptors and their inhibitory potencies for certain phosphodiesterases. Such studies are crucial in determining the therapeutic potential of these compounds for neurological and psychiatric disorders (Zagórska et al., 2016).
Antidepressant and Anxiolytic Potential:
- Some derivatives of this compound have been evaluated for their potential antidepressant and anxiolytic effects in vivo, providing insights into their therapeutic potential for mood disorders (Partyka et al., 2020).
Adenosine Receptor Antagonism:
- Research has also focused on the antagonistic activity of these compounds towards adenosine receptors. Certain derivatives have been identified as potent and selective antagonists of the A3 adenosine receptor, which is significant for their potential application in treating various diseases (Baraldi et al., 2005).
Mécanisme D'action
Target of Action
The primary target of F2583-0175 is the cannabinoid receptors . These receptors play a crucial role in the central nervous system and immune cells, regulating various physiological processes such as mood, appetite, pain-sensation, and memory .
Mode of Action
F2583-0175 acts as an agonist to the cannabinoid receptors . This means it binds to these receptors and activates them, leading to a series of intracellular events. The compound’s potency and efficacy at the cannabinoid receptors are reported to be almost three times higher than JWH-018, another synthetic cannabinoid .
Biochemical Pathways
Upon activation of the cannabinoid receptors, F2583-0175 affects various biochemical pathways. These include the mono- and dihydroxylation pathways, hydroxylation of the N-butyl side chain and dehydrogenation, formation of a dihydrodiol, hydrolysis of the terminal amide group, N-dealkylation of the indazole, and a combination of these reactions .
Pharmacokinetics
F2583-0175 undergoes extensive metabolism due to its significant hydrophobicity . This results in the absence or low content of the parent compound in the urine, thus requiring the need for metabolism studies . The dihydrodiol was found to be the predominant metabolite, with its chromatographic peak area exceeding those of other metabolites by almost an order of magnitude . For the routine analysis of blood, liver, and kidney samples, the dihydrodiol and monohydroxylated metabolites along with the parent compound are recommended as target analytes .
Result of Action
The activation of cannabinoid receptors by F2583-0175 can lead to various molecular and cellular effects. These include changes in cell signaling pathways, gene expression, and neuronal excitability . .
Propriétés
IUPAC Name |
4,7-dimethyl-2-(3-oxobutan-2-yl)-6-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c1-13-12-25-17-18(23(4)21(29)26(19(17)28)14(2)15(3)27)22-20(25)24(13)11-10-16-8-6-5-7-9-16/h5-9,12,14H,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGMUBFJSRVHPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCC4=CC=CC=C4)N(C(=O)N(C3=O)C(C)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chloro-2-(2-chlorobenzoyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2489530.png)
![8-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2489531.png)
![methyl 2-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2489533.png)
![(NE)-N-[2-(3-nitrophenyl)ethylidene]hydroxylamine](/img/structure/B2489535.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,3-dimethoxybenzamide](/img/structure/B2489539.png)
![1,7-dimethyl-8-(2-(p-tolylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2489540.png)



![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide](/img/structure/B2489548.png)
![(1R,5S)-3-Methyl-6-oxa-3lambda5-phosphabicyclo[3.1.0]hexane 3-oxide](/img/structure/B2489549.png)
![5-methyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2489550.png)
![2-chloro-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2489552.png)